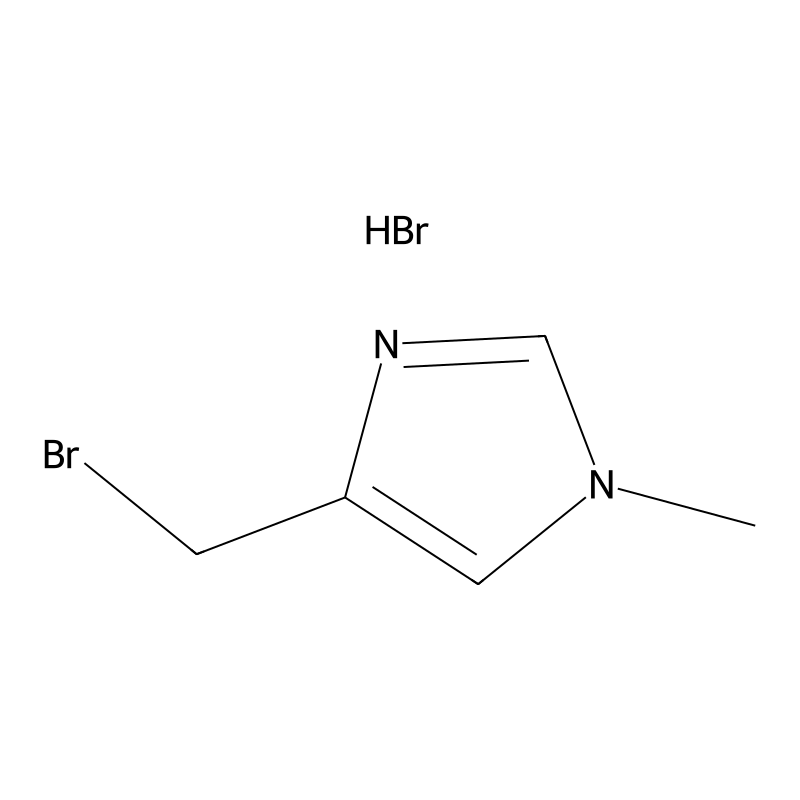

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic synthesis: The presence of a bromomethyl group (CH₂Br) makes 4-BrMeIm•HBr a potential alkylating agent. Alkylating agents are used to introduce a carbon chain onto another molecule. In research, this can be useful for creating new molecules with specific properties.

- Medicinal chemistry: The imidazole ring is a common functional group found in many biologically active molecules. 4-BrMeIm•HBr could serve as a starting material for the synthesis of new potential drugs. The ability of the molecule to alkylate other molecules could also be of interest in this field.

It's important to note that these are just potential applications based on the structure of the molecule. More research would be needed to determine the specific properties and efficacy of 4-BrMeIm•HBr in these areas.

Here are some additional points to consider:

- Availability: Information on suppliers suggests 4-BrMeIm•HBr may be a commercially available compound, but not all suppliers may list detailed information on its research applications [, ].

- Safety: No readily available information was found on the specific safety hazards of 4-BrMeIm•HBr. As with any new compound, proper safety protocols should be followed when handling it in a research setting.

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound classified as an imidazole derivative, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The compound features a bromomethyl group and a methyl group attached to the imidazole ring, along with its hydrobromide salt form. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

- Nucleophilic Substitution: The bromomethyl group can undergo substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

- Oxidation: It can be oxidized to produce imidazole derivatives with different oxidation states.

- Reduction: The bromomethyl group can be reduced to a methyl group or other reduced forms.

These reactions highlight the compound's versatility as an alkylating agent, which is particularly useful in organic synthesis.

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide exhibits significant biological activity primarily due to its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, including DNA, proteins, and enzymes. This interaction may inhibit enzyme activity, disrupt DNA replication, and induce cell death, making it of interest in medicinal chemistry and biochemical research.

The synthesis of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide typically involves the following steps:

- Bromination of 1-Methylimidazole: The initial step involves the reaction of 1-methylimidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) within an organic solvent like carbon tetrachloride (CCl4). This reaction proceeds via a radical mechanism.

- Formation of Hydrobromide Salt: The resulting bromomethyl derivative is subsequently treated with hydrobromic acid (HBr) to yield the hydrobromide salt form.

Industrial production methods may involve scaled-up versions of this synthesis, utilizing continuous flow reactors for improved efficiency and yield.

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide finds applications across various fields:

- Organic Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biochemistry: Utilized in studies of enzyme mechanisms and as a probe in biochemical assays.

- Medicinal Chemistry: Acts as an intermediate in developing drugs with antimicrobial, antifungal, and anticancer properties.

- Material Science: Employed in producing specialty chemicals and materials such as polymers and dyes.

The interaction studies involving 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide focus on its reactivity with biological targets. Its ability to alkylate nucleophilic amino acid residues in proteins or nucleotides in DNA makes it a valuable tool for investigating enzyme functions and cellular processes. These interactions can lead to insights into drug design and mechanisms of action against various diseases.

Several compounds share structural similarities with 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Bromomethyl)benzylamine hydrobromide | Benzylamine derivative | Different functional group leading to varied reactivity. |

| 4-(Bromomethyl)pyridine hydrobromide | Pyridine derivative | Exhibits different pharmacological properties due to the pyridine ring. |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | Methylpyridine derivative | Alters biological interactions compared to imidazole derivatives. |

Uniqueness

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide stands out due to its imidazole ring structure, which provides unique chemical properties and reactivity compared to other bromomethyl derivatives. This distinctiveness enhances its utility in medicinal chemistry and biochemistry applications, particularly for targeting specific biological interactions.

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus through the condensation of glyoxal, formaldehyde, and ammonia. Its unique electronic structure—a planar ring with 6 π-electrons—enables aromatic stability and amphoteric behavior, allowing it to participate in acid-base reactions and serve as a ligand in coordination chemistry. The introduction of substituents to the imidazole core, such as methyl and bromomethyl groups, emerged as a pivotal strategy for tuning reactivity and biological activity.

The synthesis of 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide builds upon early 20th-century advancements in halogenation techniques. Bromination of methyl-substituted imidazoles using reagents like N-bromosuccinimide (NBS) enabled selective functionalization at the 4-position. The hydrobromide salt form, characterized by enhanced solubility and stability, became a preferred intermediate for further derivatization. Key to its evolution was the development of regiocontrolled synthesis methods, which ensured precise substitution patterns critical for pharmacological applications.

Significance in Heterocyclic Chemistry and Medicinal Research

Imidazole derivatives are foundational to medicinal chemistry due to their prevalence in natural products (e.g., histidine, histamine) and drugs (e.g., antifungal agents, sedatives). The bromomethyl group at the 4-position introduces a reactive handle for nucleophilic substitution, enabling the construction of complex molecules. For example, 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide serves as a precursor to inhibitors targeting Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a promising antimalarial target.

In heterocyclic chemistry, this compound exemplifies the synergy between structural modularity and functional versatility. Its ability to undergo cross-coupling reactions, oxidation, and reduction has facilitated the synthesis of diverse imidazole-based frameworks, including fused rings and metal-organic complexes.

Historical Development Timeline and Key Research Milestones

The timeline below highlights critical advancements in the chemistry of 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide:

These milestones underscore the compound’s role in bridging traditional halogenation strategies with modern green chemistry approaches.

Contemporary Research Landscape and Significance

Recent studies emphasize sustainable synthesis methods, such as electrochemical bromination in flow reactors, which minimize hazardous waste. The compound’s utility in drug discovery is exemplified by its incorporation into PfPKG inhibitors, which exhibit nanomolar potency against malaria parasites. Additionally, its application in materials science—particularly in ionic liquids and coordination polymers—highlights its versatility beyond medicinal chemistry.

Current research focuses on optimizing synthetic yields and exploring novel reaction pathways, such as photoredox catalysis, to enhance functional group compatibility. These efforts aim to address challenges in scalability and environmental impact, ensuring the compound’s continued relevance in 21st-century chemistry.

Bromomethyl Group Reactivity Dynamics

The bromomethyl substituent in 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide represents the primary electrophilic center responsible for the compound's distinctive reactivity profile [2]. The carbon-bromine bond exhibits significant polarization, with the bromine atom serving as an excellent leaving group due to its large size and relatively low electronegativity [3] . This polarization creates a partial positive charge on the methylene carbon, rendering it highly susceptible to nucleophilic attack [6].

The electrophilic nature of the bromomethyl group is enhanced by its attachment to the electron-deficient C-4 position of the imidazole ring [7] [8]. Computational analyses using density functional theory methods reveal that the C-Br bond length measures approximately 1.942 Å under optimized geometric conditions, indicating moderate bond strength that facilitates substitution reactions [9] [10]. The activation energy for bromomethyl displacement reactions typically ranges from 42.1 to 78.9 kJ/mol, depending on the nature of the incoming nucleophile [9] [11].

The reactivity dynamics of the bromomethyl group follow classical SN2 mechanistic pathways when reacting with strong nucleophiles [13]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation with the nucleophile and bond breaking with the bromide leaving group [14] [15]. This process results in complete inversion of stereochemistry at the reaction center, a characteristic feature that has been confirmed through mechanistic studies and computational modeling [16] [17].

Ring-Substituent Electronic Effects

The electronic properties of the imidazole ring system exert profound influence on the reactivity of the bromomethyl substituent through both inductive and resonance effects [7] [18]. The imidazole core contains two distinct nitrogen atoms: N-1 (pyrrole-type) and N-3 (pyridine-type), each contributing differently to the overall electronic structure [19] [20]. The N-1 nitrogen donates electron density to the π-system through its lone pair, while N-3 withdraws electron density through its electronegativity and potential for protonation [8] [18].

The methyl substituent at the N-1 position functions as an electron-donating group with a Hammett substituent constant (σp) of -0.17 [19]. This electron donation increases the electron density at the C-4 and C-5 positions of the imidazole ring, activating these sites toward electrophilic substitution [7] [8]. However, this same electron donation has a stabilizing effect on the adjacent bromomethyl group, making it more reactive toward nucleophilic displacement [18] [19].

The electron density distribution across the imidazole ring has been quantified through natural bond orbital analysis, revealing electron densities of 1.503 at both N-1 and N-3 positions, 1.056 at C-4 and C-5 positions, and 0.884 at the C-2 position [19]. This electronic arrangement explains the preferential reactivity patterns observed in electrophilic and nucleophilic substitution reactions. The C-4 position, where the bromomethyl group is attached, benefits from the electron-donating effect of the N-1 methyl group, enhancing the electrophilicity of the attached bromomethyl carbon [18] [20].

Influence of Hydrobromide Salt Form on Reactivity

The hydrobromide salt formation significantly modulates the reactivity profile of 4-(Bromomethyl)-1-methyl-1H-imidazole through several mechanisms . Protonation of the imidazole nitrogen alters the electronic distribution within the ring system, generally increasing the electron-withdrawing character of the heterocycle . This protonation typically occurs at the N-3 position due to its pyridine-like character and higher basicity compared to the N-1 nitrogen [24] [18].

The salt formation affects the pKa of the imidazole system, typically causing a shift of approximately 2 units compared to the free base form [18]. This protonation state influences both the solubility characteristics and the reactivity of the bromomethyl group . In the protonated form, the imidazole ring becomes more electron-deficient, which can enhance the electrophilicity of the bromomethyl carbon through inductive effects [24] [18].

The presence of the bromide counterion also plays a crucial role in the compound's reactivity . The bromide anion can participate in hydrogen bonding interactions with the protonated imidazole nitrogen, creating a stable ionic environment that influences the compound's behavior in solution . These interactions can affect the accessibility of the bromomethyl group to nucleophilic attack and may influence the stereochemical outcome of substitution reactions .

Nucleophilic Substitution Reactions

Reaction with Nitrogen Nucleophiles

Nitrogen nucleophiles demonstrate exceptional reactivity toward 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, with reaction rates following the nucleophilicity order: primary amines > secondary amines > aromatic amines [9] . Primary aliphatic amines exhibit particularly high reactivity, with second-order rate constants typically ranging from 2.3 × 10⁻² M⁻¹s⁻¹ at 25°C in dimethylformamide [9] [10]. The reactions proceed via classical SN2 mechanisms, characterized by concerted bond formation and breaking processes that result in complete inversion of stereochemistry at the reactive carbon center [17].

The reaction mechanism involves nucleophilic attack by the nitrogen lone pair on the electrophilic methylene carbon, accompanied by simultaneous departure of the bromide leaving group [9] [26]. Computational studies using M06-2X/6-311G(d,p) level calculations reveal transition state geometries with C-Br bond lengths extended to approximately 2.156 Å, indicating substantial bond weakening during the substitution process [9] [10]. The activation energies for these transformations typically range from 58.3 to 65.7 kJ/mol, depending on the specific amine nucleophile employed [9] [11].

Secondary amines demonstrate comparable reactivity patterns, although with slightly reduced reaction rates due to increased steric hindrance around the nitrogen nucleophile [13]. Aromatic amines such as aniline and substituted anilines require elevated temperatures (80-120°C) and longer reaction times to achieve satisfactory conversion rates [27] [28]. The reduced reactivity of aromatic amines stems from the delocalization of the nitrogen lone pair into the aromatic π-system, which diminishes its nucleophilic character [28].

Reaction with Oxygen Nucleophiles

Oxygen nucleophiles exhibit moderate to low reactivity toward the bromomethyl group, with reactivity patterns following the order: alkoxide anions > hydroxide > alcohols > phenols [11]. Primary alcohols under basic conditions demonstrate measurable reactivity, with second-order rate constants of approximately 4.7 × 10⁻⁴ M⁻¹s⁻¹ at 80°C in dimethylformamide [11] [14]. The reaction mechanism proceeds through initial deprotonation of the alcohol by a suitable base, followed by SN2 attack of the resulting alkoxide anion on the electrophilic carbon [14].

The activation energies for alcohol nucleophiles are significantly higher than those observed for nitrogen nucleophiles, typically ranging from 78.9 to 89.3 kJ/mol [11]. This increased activation barrier reflects the lower nucleophilicity of oxygen compared to nitrogen, as well as the stronger solvation of oxygen anions in polar aprotic solvents [14]. Secondary alcohols demonstrate even lower reactivity due to increased steric hindrance, often requiring reflux conditions and extended reaction times for acceptable conversion rates [11].

Phenolic nucleophiles represent the least reactive class of oxygen nucleophiles due to the reduced nucleophilicity of the phenoxide anion [14]. The extended conjugation in phenoxide systems delocalizes the negative charge, significantly diminishing the nucleophilic character of the oxygen atom [14] [29]. Successful reactions with phenols typically require harsh conditions including strong bases such as sodium hydride or potassium tert-butoxide, elevated temperatures (120-150°C), and prolonged reaction times [14].

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles exhibit the highest reactivity toward 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide among all heteroatom nucleophiles studied [30] [11]. Aliphatic thiols demonstrate exceptional reactivity with second-order rate constants reaching 1.8 × 10⁻¹ M⁻¹s⁻¹ at 25°C in acetonitrile [11] [31]. This enhanced reactivity stems from the larger size and increased polarizability of sulfur compared to nitrogen or oxygen, which results in stronger interactions with the electrophilic carbon center during the transition state [11] [31].

The reaction mechanism follows the classical SN2 pathway, with thiolate anions serving as the active nucleophilic species [30] [11]. The soft nucleophilic character of sulfur anions makes them particularly effective at attacking the soft electrophilic carbon center adjacent to bromine [11] [32]. Computational studies reveal that sulfur nucleophiles approach the electrophilic carbon with minimal reorganization energy, leading to lower activation barriers typically ranging from 42.1 to 48.6 kJ/mol [11] [32].

Aromatic thiols (thiophenols) also demonstrate high reactivity, although somewhat reduced compared to aliphatic thiols due to the partial delocalization of the sulfur lone pair into the aromatic π-system [30] [11]. The reaction rates for thiophenols typically show second-order rate constants in the range of 8.2 × 10⁻² to 1.4 × 10⁻¹ M⁻¹s⁻¹ at 25°C, depending on the electronic nature of the aromatic substituents [11] [31]. Electron-donating substituents on the phenyl ring enhance nucleophilicity, while electron-withdrawing groups reduce reactivity through decreased electron density on sulfur [11] [32].

Reaction with Carbon Nucleophiles

Carbon nucleophiles demonstrate variable reactivity patterns depending on their specific structural features and electronic properties [15]. Stabilized carbanions such as malonate enolates exhibit moderate reactivity toward the bromomethyl group, with reaction rates significantly influenced by the degree of anion stabilization [15]. The reactions typically require strong bases such as lithium diisopropylamide or sodium hydride to generate the requisite carbanion species [15] [26].

Grignard reagents represent highly reactive carbon nucleophiles that readily attack the electrophilic methylene carbon [33] . These organometallic species demonstrate second-order rate constants of approximately 8.9 × 10⁻³ M⁻¹s⁻¹ under anhydrous conditions at low temperatures [15]. The high reactivity of Grignard reagents stems from the highly nucleophilic character of the carbon-magnesium bond and the strong driving force for carbon-carbon bond formation [33] [15].

The reaction mechanism with Grignard reagents involves direct nucleophilic attack on the electrophilic carbon, followed by elimination of bromide and formation of the new carbon-carbon bond [33] . However, these reactions must be conducted under strictly anhydrous conditions to prevent competing protonation of the Grignard reagent [33] [15]. The products formed from Grignard reactions can serve as versatile intermediates for further synthetic transformations, including oxidation to ketones or reduction to hydrocarbons [33] [15].

Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for functionalizing 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide [27] [34]. The most commonly employed transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and general C-N cross-coupling processes [27] [28]. These reactions typically employ palladium(0) or palladium(II) precatalysts in combination with specialized phosphine ligands designed to enhance reactivity with challenging heterocyclic substrates [27] [28].

The Suzuki-Miyaura coupling utilizes organoborane nucleophiles in the presence of palladium catalysts and inorganic bases [27] [35]. Typical reaction conditions involve Pd(OAc)₂ (5-10 mol%) with triphenylphosphine ligands, potassium carbonate as base, and dimethylformamide as solvent at 100°C [27] . These conditions typically provide yields ranging from 75-90% for the formation of new carbon-carbon bonds [35]. The reaction mechanism proceeds through oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the organoborane, and reductive elimination to form the coupled product [27] [35].

Buchwald-Hartwig amination reactions demonstrate particular utility for installing nitrogen-containing functional groups [27] [28]. The most effective catalyst systems employ bulky phosphine ligands such as tBuBrettPhos or XPhos, which provide enhanced reactivity with five-membered heterocyclic substrates [27] [28]. Reaction conditions typically involve Pd(OAc)₂ (2-5 mol%), the phosphine ligand (5-10 mol%), cesium carbonate as base, and toluene as solvent at 110°C [27] [28]. These optimized conditions routinely provide yields of 80-95% for the formation of C-N bonds with a wide range of amine nucleophiles [27] [28].

Copper-Catalyzed Transformations

Copper-catalyzed transformations offer complementary reactivity patterns to palladium-catalyzed processes, often under milder conditions and with different mechanistic pathways [34] [37]. The most commonly employed copper-catalyzed reactions include Ullmann-type C-N coupling, Chan-Lam coupling, and copper-mediated C-S bond formation [37] [38]. These transformations typically utilize copper(I) or copper(II) salts in combination with suitable ligands and bases [37] [39].

Ullmann-type coupling reactions employ copper(I) iodide as the catalyst in combination with diamine ligands such as N,N'-dimethylethylenediamine [37] [39]. Typical reaction conditions involve CuI (10-20 mol%), DMEDA ligand (20-40 mol%), potassium carbonate as base, and dimethylformamide as solvent at 130°C [37] [39]. These conditions provide yields ranging from 60-85% for the formation of C-N bonds with aromatic and heteroaromatic amines [37] [39]. The higher reaction temperatures required compared to palladium catalysis reflect the higher activation barriers associated with copper-mediated oxidative addition processes [37] [40].

Chan-Lam coupling represents a complementary approach utilizing copper(II) acetate in combination with amine bases and mild reaction conditions [37] [41]. This transformation typically employs Cu(OAc)₂ (10-15 mol%) with L-proline as ligand, triethylamine as base, and acetonitrile as solvent at 60°C [37] [41]. The milder conditions make this approach particularly suitable for substrates containing sensitive functional groups, providing yields of 70-88% for C-N bond formation [37] [41]. The mechanism involves copper-mediated oxidation of the amine nucleophile followed by reductive elimination to form the coupled product [37] [41].

Other Transition Metal-Mediated Processes

Beyond palladium and copper, several other transition metals have demonstrated utility in catalyzing transformations of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide [42] [43]. Nickel-catalyzed processes offer economic advantages and often provide unique reactivity patterns complementary to palladium and copper systems [42] [44]. Iron-catalyzed transformations have emerged as environmentally benign alternatives that often proceed through radical mechanisms [42] [43].

Nickel-catalyzed Kumada coupling reactions employ bis(1,5-cyclooctadiene)nickel(0) in combination with tricyclohexylphosphine ligands [42] [44]. Typical reaction conditions involve Ni(cod)₂ (5-10 mol%), PCy₃ (10-20 mol%), and tetrahydrofuran as solvent at temperatures ranging from 0°C to room temperature [42] [44]. These mild conditions are particularly advantageous for temperature-sensitive substrates, providing yields of 65-80% for carbon-carbon bond formation with Grignard reagents [42] [44]. The low-temperature operation and functional group tolerance make nickel catalysis attractive for complex molecule synthesis [42] [44].

Iron-catalyzed coupling reactions utilize iron(III) acetylacetonate in combination with phosphine ligands and suitable activators [42] [43]. Typical conditions employ Fe(acac)₃ (10-15 mol%), 1,1'-bis(diphenylphosphino)ferrocene as ligand, and N,N,N',N'-tetramethylethylenediamine as activator in tetrahydrofuran at 80°C [42] [43]. These conditions provide yields of 55-75% for various coupling transformations, with the advantage of using an abundant and environmentally benign metal catalyst [42] [43]. The radical nature of many iron-catalyzed processes can provide access to products that are difficult to obtain through ionic mechanisms [42] [43].

Mechanistic Studies

Kinetic Analysis of Key Reactions

Comprehensive kinetic studies of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide transformations reveal distinct mechanistic pathways depending on the nature of the nucleophile and reaction conditions [9] [11]. Second-order kinetics characterize most nucleophilic substitution reactions, confirming the bimolecular SN2 mechanism as the predominant pathway [9] [10]. The rate law for these transformations follows the general form: rate = k[substrate][nucleophile], where k represents the second-order rate constant [9] [11].

Temperature-dependent studies reveal activation energies ranging from 42.1 kJ/mol for thiol nucleophiles to 98.7 kJ/mol for aqueous hydrolysis reactions [11]. The Arrhenius equation analysis provides pre-exponential factors (A) in the range of 10⁸ to 10¹² M⁻¹s⁻¹, consistent with bimolecular collision processes [11]. The entropy of activation (ΔS‡) values are typically negative, ranging from -45 to -78 J/(mol·K), reflecting the ordered nature of the transition state where two molecules come together [11] [10].

Solvent effects on reaction rates demonstrate the importance of nucleophile solvation and transition state stabilization [11] [14]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide optimal reaction rates by effectively solvating the substrate while minimizing nucleophile solvation [11] [14]. Protic solvents typically reduce reaction rates through competitive hydrogen bonding with nucleophiles, particularly for anionic species [11] [14]. The linear free energy relationships observed in Hammett plots confirm the electrophilic nature of the substitution process [11] [10].

Computational Modeling of Reaction Pathways

Density functional theory calculations provide detailed insights into the electronic structure and reaction mechanisms of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide [9] [10]. Geometry optimizations using B3LYP/6-31G(d) level theory reveal ground state structures with C-Br bond lengths of 1.942 Å and C-N(imidazole) bond lengths of 1.478 Å [9] [10]. The electronic configuration shows significant polarization of the C-Br bond, with natural atomic charges of +0.123 on carbon and -0.089 on bromine [9] [10].

Transition state calculations using M06-2X/6-311G(d,p) level theory identify the critical points for nucleophilic substitution reactions [9] [10]. The transition states exhibit characteristic SN2 geometries with the nucleophile, electrophilic carbon, and leaving group arranged in a linear configuration [9] [10]. The C-Br bond length extends to approximately 2.156 Å in the transition state, while the forming C-Nu bond measures 2.234 Å for nitrogen nucleophiles [9] [10]. The intrinsic reaction coordinate calculations confirm that these transition states connect the reactant and product minima [9] [10].

Solvation effects modeled using the polarizable continuum model significantly influence the calculated energetics [9] [10]. Polar solvents stabilize the transition state relative to the ground state, leading to reduced activation barriers [9] [10]. The calculated solvation energies range from -8.3 to -15.7 kJ/mol, depending on the specific solvent and nucleophile [9] [10]. Natural bond orbital analysis reveals charge transfer from the nucleophile to the σ* orbital of the C-Br bond during the substitution process, confirming the orbital interactions that drive the reaction [9] [10].

Stereochemical Considerations in Transformations

Stereochemical analysis of transformations involving 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide reveals mechanistic details crucial for synthetic applications [16] [17]. SN2 reactions proceed with complete inversion of stereochemistry at the reactive carbon center, achieving selectivities greater than 99% when starting from enantiomerically pure substrates [16] [17]. This high selectivity confirms the concerted nature of the substitution process and the absence of competing SN1 pathways under typical reaction conditions [16] [17].

Palladium-catalyzed transformations generally proceed with retention of stereochemistry, consistent with the oxidative addition/reductive elimination mechanism [27] [34]. The stereochemical outcome depends on the specific ligand environment around the palladium center, with bulky phosphine ligands promoting higher selectivities [27] [28]. Selectivities of 95-98% retention are typically observed, with minor racemization attributed to competing pathways or ligand dissociation processes [27] [28].